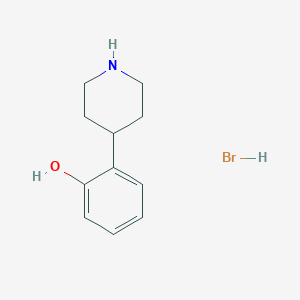

2-(Piperidin-4-yl)phenol hydrobromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-piperidin-4-ylphenol;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.BrH/c13-11-4-2-1-3-10(11)9-5-7-12-8-6-9;/h1-4,9,12-13H,5-8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBACPGWQRJJASM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Piperidin 4 Yl Phenol Hydrobromide

Retrosynthetic Analysis of the 2-(Piperidin-4-yl)phenol (B1625228) Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.com For the 2-(piperidin-4-yl)phenol scaffold, a primary disconnection strategy involves cleaving the carbon-carbon bond between the piperidine (B6355638) and phenol (B47542) rings. This suggests two main precursor types: a piperidine-based component and a phenol-based component.

Direct Synthetic Routes to 2-(Piperidin-4-yl)phenol and its Hydrobromide Salt

Direct synthesis focuses on the efficient construction of the target molecule from its precursors, culminating in the final salt form.

Condensation Reactions with Piperidine Precursors and Phenolic Derivatives

The formation of the crucial carbon-carbon bond between the piperidine and phenyl rings is a key step. Modern cross-coupling reactions are frequently employed for this purpose. A prominent example is the Suzuki coupling, which involves reacting a piperidine-derived boronic acid ester with a bromo-substituted phenol derivative. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate can be coupled with 2-bromoanisole. rsc.org The resulting intermediate, tert-butyl 4-(2-methoxyphenyl)-5,6-dihydropyridine-1(2H)-carboxylate, can then be hydrogenated to saturate the piperidine ring.

Another powerful method is the Negishi coupling, which utilizes an organozinc reagent. nih.gov In this approach, a 4-piperidylzinc iodide, prepared from a 4-iodopiperidine (B1603859) derivative, is coupled with an aryl halide in the presence of palladium and copper(I) co-catalysts. nih.gov These methods offer high efficiency and functional group tolerance, making them valuable for constructing the 4-arylpiperidine core.

Hydrolysis and Salt Formation Strategies

Once the 4-arylpiperidine core is assembled, subsequent steps are required to reveal the final functional groups and form the desired salt. When the phenol is protected as a methoxy (B1213986) ether, a demethylation step is necessary. This can be achieved using various reagents, such as strong acids like hydrobromic acid (HBr) or Lewis acids like aluminum chloride (AlCl₃). researchgate.netgoogle.com The use of AlCl₃ is effective for demethylating aryl methyl ethers that have ortho electron-withdrawing groups. researchgate.net

Following deprotection of the phenol, if the piperidine nitrogen is protected (e.g., with a Boc group), this group must also be removed. This is typically accomplished under acidic conditions, for instance, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). fishersci.co.uk The final step is the formation of the hydrobromide salt. This is achieved by treating the free base, 2-(piperidin-4-yl)phenol, with a solution of hydrobromic acid. Evaporation of the solvent yields the stable, crystalline 2-(Piperidin-4-yl)phenol hydrobromide salt. sigmaaldrich.com

Multi-Step Synthetic Sequences and Intermediate Derivatization

The 2-(piperidin-4-yl)phenol scaffold serves as a versatile starting point for creating diverse libraries of compounds through derivatization of its functional groups.

Strategies Involving Protection and Deprotection of Functional Groups (e.g., t-butyl ester deprotection with TFA)

In multi-step synthesis, protecting groups are essential for masking reactive sites while other parts of the molecule are modified. The secondary amine of the piperidine ring is highly nucleophilic and is commonly protected to prevent it from interfering with reactions such as amide couplings or C-C bond formations.

The tert-butoxycarbonyl (Boc) group is the most widely used protecting group for the piperidine nitrogen due to its stability under many reaction conditions and its ease of removal. fishersci.co.uk It is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Deprotection of the Boc group is efficiently carried out using strong acids. Trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), is a standard reagent for this purpose. peptide.comcommonorganicchemistry.com The reaction is usually rapid, occurring at room temperature. fishersci.co.ukrsc.org This process cleaves the carbamate (B1207046) to release the free amine as a trifluoroacetate (B77799) salt, along with carbon dioxide and tert-butanol (B103910) as byproducts. The resulting amine salt can then be neutralized or used directly in subsequent reactions.

| Protecting Group | Abbreviation | Typical Reagent for Protection | Typical Reagent for Deprotection | Notes |

| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Widely used, stable to many reagents, easily removed with acid. fishersci.co.ukpeptide.com |

| Benzyloxycarbonyl | Cbz or Z | Benzyl (B1604629) chloroformate | H₂/Pd-C (Hydrogenolysis) | Removed under neutral conditions, useful for acid-sensitive substrates. |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Piperidine in DMF | Base-labile, orthogonal to acid-labile groups like Boc. nih.gov |

Amide Bond Formation Reactions (e.g., HOBt/HBTU, CDI coupling)

With the piperidine nitrogen deprotected, the resulting secondary amine is a key handle for derivatization via amide bond formation. This reaction, which couples the amine with a carboxylic acid, is fundamental in medicinal chemistry and requires activating agents to proceed efficiently. researchgate.net

HBTU/HOBt Coupling: One of the most common and effective methods involves the use of uronium-based coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). wikipedia.orgpeptide.com HBTU activates the carboxylic acid, and the reaction is typically performed in the presence of an additive like HOBt (1-Hydroxybenzotriazole) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA or Hünig's base). creative-peptides.comresearchgate.net HOBt helps to suppress side reactions and minimize racemization. peptide.comcreative-peptides.com The general procedure involves pre-activating the carboxylic acid with HBTU/HOBt for several minutes before adding the amine component. researchgate.net

CDI Coupling: 1,1'-Carbonyldiimidazole (CDI) is another effective reagent for amide bond formation. wikipedia.orgcommonorganicchemistry.com It activates the carboxylic acid by forming a reactive acyl-imidazolide intermediate. wikipedia.org When the amine is added, the imidazole (B134444) is displaced, forming the stable amide bond. A key advantage of CDI is that the byproducts, imidazole and carbon dioxide, are innocuous and generally easy to remove. wikipedia.orgcommonorganicchemistry.com This method often does not require an additional base, as the liberated imidazole can act as one. commonorganicchemistry.com

| Coupling Reagent | Full Name | Mechanism/Key Features | Common Additives/Base |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Forms a reactive O-acylisourea intermediate (an aminium salt). wikipedia.orgpeptide.com | HOBt (to suppress racemization), DIPEA (Hünig's Base). creative-peptides.comnih.gov |

| CDI | 1,1'-Carbonyldiimidazole | Activates carboxylic acid to form a reactive acyl-imidazolide. wikipedia.org | Often requires no external base. commonorganicchemistry.com |

| DCC/EDC | Dicyclohexylcarbodiimide / 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimides facilitate dehydration to form an O-acylisourea intermediate. creative-peptides.com | HOBt, DMAP (catalytic). peptide.com |

Reductive Amination Approaches (e.g., using sodium triacetoxyborohydride)

Reductive amination is a cornerstone of modern organic synthesis for the formation of C-N bonds and is frequently employed in the synthesis of substituted piperidines. sciencemadness.org This method typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. sciencemadness.org

A particularly effective and mild reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃ or STAB). researchgate.net Its popularity stems from its selectivity in reducing protonated imines much faster than ketones or aldehydes, allowing for a one-pot reaction with high efficiency. nih.gov Furthermore, it is a safer and more environmentally benign alternative to other reagents like sodium cyanoborohydride. researchgate.net

In the context of synthesizing the 4-arylpiperidine core of 2-(Piperidin-4-yl)phenol, a common strategy involves the reaction of a protected 4-piperidone (B1582916) with a relevant aniline (B41778) derivative. For instance, the synthesis of a precursor can be achieved by reacting 1-benzyloxycarbonyl-4-piperidone with an aniline in the presence of an acid catalyst, such as acetic acid, followed by reduction with sodium triacetoxyborohydride. orgsyn.org The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced by the hydride reagent. sciencemadness.org The conditions are generally mild, often carried out at room temperature in solvents like dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE). nih.govorgsyn.org

The table below summarizes typical conditions for reductive amination reactions leading to 4-anilinopiperidine derivatives, which are structurally analogous to the backbone of the target compound.

| Carbonyl Component | Amine Component | Reducing Agent | Solvent / Acid | Key Conditions | Reference |

|---|---|---|---|---|---|

| 1-Benzyloxycarbonyl-4-piperidone | Methyl 4-aminobenzoate | Sodium triacetoxyborohydride | DCM / Acetic Acid | Internal temperature kept below 27 °C during reagent addition. | orgsyn.org |

| 1-(2-Phenethyl)-4-piperidone | Aniline | Sodium triacetoxyborohydride | Toluene / Acetic Acid | Reaction cooled to 0-5 °C before addition of the reducing agent. | googleapis.com |

| N-Boc-piperidin-4-one | Aniline | Sodium triacetoxyborohydride | CH2Cl2 | Yields reported between 75-85%. | researchgate.net |

Demethylation Reactions (e.g., with BBr₃)

The final step in many syntheses of phenolic compounds is the cleavage of a more stable ether protecting group, commonly a methyl ether. Boron tribromide (BBr₃) is a powerful and widely used Lewis acid reagent for the O-demethylation of aryl methyl ethers to yield the corresponding phenols. nih.govresearchgate.net This reaction is highly efficient and can often be performed at or below room temperature, which is advantageous for sensitive substrates. mdma.ch

The synthesis of 2-(Piperidin-4-yl)phenol would typically proceed via a precursor such as 4-(2-methoxyphenyl)piperidine. The demethylation mechanism is initiated by the formation of a Lewis acid-base adduct between the ethereal oxygen and the boron center of BBr₃. core.ac.ukcommonorganicchemistry.com While initially thought to proceed via formation of a cationic intermediate and free bromide, recent density functional theory (DFT) calculations suggest a more complex mechanism. core.ac.ukgvsu.edu These studies propose a bimolecular pathway where a bromide from a second ether adduct attacks the methyl group in an Sₙ2-like fashion, avoiding the formation of highly charged intermediates in solution. gvsu.edu Furthermore, computational models predict that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether through a series of catalytic cycles, a prediction supported by experimental analysis. nih.govnih.gov

The general procedure involves dissolving the methoxy-substituted precursor in a dry, inert solvent like dichloromethane (DCM) and cooling the solution before the dropwise addition of BBr₃. commonorganicchemistry.com After stirring for a specified period, the reaction is quenched, typically with water or an aqueous base, to hydrolyze the resulting aryloxyboron intermediates and liberate the final phenol product. mdma.chcommonorganicchemistry.com

Nucleophilic Substitution Reactions for Ring Transformations

Nucleophilic substitution reactions are fundamental in organic chemistry for modifying molecular scaffolds. In the context of piperidine synthesis, these reactions can be used to form the heterocyclic ring itself or to introduce substituents onto a pre-existing ring.

One powerful method for creating the crucial 4-arylpiperidine linkage is through modern cross-coupling reactions, which involve the substitution of a leaving group on one partner with a nucleophilic organometallic reagent. A notable example is the Negishi coupling, which can be used for the direct synthesis of 4-arylpiperidines. nih.gov This reaction involves the coupling of a 4-piperidylzinc iodide reagent with various aryl halides or triflates, cocatalyzed by palladium and copper(I) species. nih.gov This approach provides a direct and versatile route to the desired carbon-carbon bond formation at the 4-position of the piperidine ring.

Alternatively, intramolecular nucleophilic substitution is a common strategy for the formation of the piperidine ring. This involves a one-pot reaction where an amide is activated, followed by reduction and an intramolecular cyclization. nih.gov For example, N-substituted chloropentamides can be converted into the corresponding N-substituted piperidines under mild, metal-free conditions, demonstrating a tandem protocol of amide activation, reduction, and intramolecular nucleophilic substitution. nih.gov While this method builds the ring rather than transforming it, it relies on the core principle of nucleophilic substitution to achieve the final heterocyclic structure.

Oxidation and Reduction Reactions of Related Piperidine-Phenol Systems

The piperidine and phenol moieties within the 2-(Piperidin-4-yl)phenol system can undergo various oxidation and reduction reactions, which are critical for both the synthesis of the core structure and its subsequent functionalization.

Reduction Reactions: The most common method for synthesizing the piperidine ring is the catalytic hydrogenation of its aromatic precursor, pyridine (B92270). wikipedia.orgnih.gov This transformation can be achieved using various heterogeneous catalysts under hydrogen pressure. Palladium on carbon (Pd/C) and rhodium on carbon (Rh/C) are frequently used for this purpose. researchgate.netrsc.org The reaction conditions can be tuned to achieve high yields and chemoselectivity. For instance, complete hydrogenation of pyridine rings can be achieved at 80 °C in water using a 10% Rh/C catalyst under 5 atm of H₂ pressure. organic-chemistry.org Acidic additives are often employed to activate the pyridine ring towards reduction by forming a pyridinium (B92312) salt, though this can introduce issues with waste and corrosion. nih.gov Electrocatalytic hydrogenation has emerged as an alternative that operates at ambient temperature and pressure, offering a potentially more sustainable route. researchgate.netnih.gov

| Substrate Type | Catalyst System | Key Conditions | Outcome | Reference |

|---|---|---|---|---|

| Pyridinecarbonitriles | 10% Pd/C, H₂SO₄ | 30-50 °C, 6 bar H₂ | Selective hydrogenation of nitrile and/or ring. | rsc.org |

| Pyridine | 10% Rh/C | 80 °C, 5 atm H₂, H₂O | Complete hydrogenation of the aromatic ring. | organic-chemistry.org |

| Pyridine | Rh/C | Ambient T&P | Electrocatalytic hydrogenation with 98% yield. | researchgate.net |

Oxidation Reactions: The phenol group is susceptible to oxidation. Under the influence of oxidizing agents or radicals, phenols can be converted to phenoxy radicals. researchgate.net These highly reactive intermediates can then undergo further reactions, such as dimerization to form biphenyldiols or oxidation to form quinones like p-benzoquinone. researchgate.netacs.org

The piperidine ring can also be oxidized. The nitrogen atom can be oxidized to form products such as N-chloropiperidine upon treatment with calcium hypochlorite. wikipedia.org Furthermore, N-acylpiperidines can be oxidized at the α-carbon to generate N-acyliminium ions. nih.gov These electrophilic intermediates are highly valuable in synthesis, as they can be trapped by a wide range of nucleophiles to introduce new substituents at the carbon adjacent to the nitrogen. nih.gov

Strecker Reaction Variants in Piperidine Synthesis

The Strecker synthesis is a classic multi-component reaction that produces α-aminonitriles from a ketone or aldehyde, an amine, and a source of cyanide. masterorganicchemistry.comorganic-chemistry.org This reaction is a powerful tool for constructing α-amino acid precursors and can be adapted for the synthesis of substituted piperidines. nih.gov

In a variant relevant to the 2-(Piperidin-4-yl)phenol scaffold, a 4-piperidone derivative serves as the ketone component. The reaction of 4-piperidone with an amine (such as ammonia) and a cyanide salt (like KCN) first forms an imine intermediate. masterorganicchemistry.com Subsequent nucleophilic addition of the cyanide ion to the imine generates a 4-amino-4-cyanopiperidine derivative. masterorganicchemistry.comorganic-chemistry.org This α-aminonitrile is a versatile intermediate that can be hydrolyzed to the corresponding α-amino acid or subjected to other transformations.

A convenient method for carrying out Strecker reactions with piperidine derivatives under aqueous conditions has been developed. tandfonline.com In this work, the use of p-toluenesulfonic acid (TsOH·H₂O) was found to be key for achieving good and reproducible yields of the desired α-aminonitrile products. For example, the reaction of 4-(2-ketobenzimidazolinyl)piperidine with cycloheptanone (B156872) and KCN in the presence of TsOH·H₂O at ambient temperature gave the corresponding aminonitrile in 97% yield. tandfonline.com This demonstrates the utility of the Strecker reaction for elaborating piperidine-containing structures.

Stereochemical Control and Chirality in Synthesis

While 2-(Piperidin-4-yl)phenol itself is an achiral molecule, the introduction of substituents onto the piperidine ring can create one or more stereocenters, leading to chiral derivatives. For example, substitution at the 3-position of the 4-arylpiperidine core would generate two stereocenters (at C3 and C4), resulting in cis and trans diastereomers, each as a pair of enantiomers.

The stereochemistry of such derivatives, including both their absolute configuration and preferred conformation, can significantly influence their biological properties. nih.gov Studies on 4-alkyl-4-(3-hydroxyphenyl)piperidine derivatives have shown that the stereochemical arrangement is crucial for their activity as opioid ligands. nih.gov These molecules exist predominantly in a chair conformation. The orientation of the bulky 4-aryl substituent (either axial or equatorial) is a key determinant of their pharmacological profile. It has been observed that potent agonists tend to favor a conformation where the 4-aryl group is in the axial position when the piperidine nitrogen is protonated. nih.gov Conversely, antagonist properties have been associated with compounds that prefer an equatorial orientation of the 4-aryl group. nih.gov

Therefore, controlling the stereochemistry during the synthesis of substituted 4-arylpiperidines is of paramount importance. This can be achieved through various strategies, including asymmetric hydrogenation of chiral pyridine precursors or diastereoselective reductions of piperidone intermediates. nih.gov The analysis and separation of the resulting stereoisomers are critical steps in developing chiral piperidine-based compounds.

Application of Catalytic Systems in Synthesis (e.g., Pd/C in debenzylation)

Catalytic systems are indispensable in the synthesis of complex molecules like 2-(Piperidin-4-yl)phenol and its derivatives, offering efficient and selective routes for key transformations. Heterogeneous catalysts, particularly palladium on carbon (Pd/C), are widely used for hydrogenation and hydrogenolysis reactions. mdpi.com

A primary application of Pd/C is in the hydrogenation of a pyridine precursor to form the saturated piperidine ring. rsc.orgmdpi.com This is a robust and scalable method for constructing the piperidine core.

Another critical use of Pd/C is for the removal of protecting groups via hydrogenolysis. The N-benzyl (Bn) group is a common protecting group for the piperidine nitrogen due to its stability under many reaction conditions and its facile removal. The synthesis of the piperidine core can be carried out with the nitrogen protected as an N-benzyl derivative. In a final step, this group is cleaved by catalytic hydrogenation (H₂, Pd/C) to yield the free secondary amine. This debenzylation process is a type of hydrogenolysis where the C-N bond is cleaved by hydrogen.

Furthermore, sophisticated catalytic systems can offer high chemoselectivity. For instance, the activity of Pd/C can be modulated by using additives, sometimes referred to as catalyst poisons. The use of diphenyl sulfide (B99878) (Ph₂S) with Pd/C allows for the selective reduction of highly reactive functional groups like azides, olefins, or acetylenes, while leaving other reducible groups such as aromatic halides, benzyl esters, or N-Cbz protecting groups intact. researchgate.net This level of control is invaluable in multi-step syntheses involving complex molecules with multiple functional groups.

Green Chemistry Principles in the Synthesis of Piperidine Derivatives

The application of green chemistry principles to the synthesis of piperidine derivatives aims to reduce the environmental impact of chemical processes. These principles focus on aspects such as waste prevention, atom economy, the use of safer solvents and reagents, and energy efficiency. nih.govrsc.orgunibo.itmdpi.com

In the context of synthesizing this compound and other piperidine derivatives, several green chemistry strategies can be employed. These include the use of catalytic hydrogenation with recyclable catalysts, employing solvent-free reaction conditions, and utilizing starting materials from renewable resources. nih.govrsc.orgmdpi.com

Key Green Chemistry Approaches:

Catalytic Hydrogenation: The reduction of a pyridine precursor is a common method for synthesizing piperidines. asianpubs.orgd-nb.inforesearchgate.net Utilizing heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂) allows for easier separation and recycling of the catalyst, minimizing waste. asianpubs.orgd-nb.info These reactions often use hydrogen gas, a clean reagent, and can sometimes be performed in more environmentally benign solvents like ethanol (B145695) or even water, depending on the substrate's solubility. d-nb.info

Use of Greener Solvents: Traditional organic solvents often pose environmental and health risks. The exploration of greener alternatives like water, supercritical fluids (e.g., CO₂), or biodegradable solvents is a key aspect of green chemistry. unibo.itd-nb.info For instance, the use of water as a solvent in certain cyclization reactions to form piperidine rings has been reported.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle. rsc.org This can be achieved through addition reactions and catalytic cycles that minimize the formation of byproducts.

Renewable Feedstocks: While not always feasible, the use of starting materials derived from renewable sources is a significant goal. For piperidine synthesis, this could involve the use of bio-derived aldehydes or amines in condensation reactions.

A notable green approach in the synthesis of piperidine scaffolds is the electrochemical Birch reduction of pyridines, which utilizes carbon dioxide as a green C1 building block and avoids the use of hazardous reagents typically associated with the classical Birch reduction. rsc.org This method is compatible with a range of functional groups and showcases high atom economy. rsc.org

Another example is the use of deep eutectic solvents (DES) as a greener medium for the synthesis of piperidin-4-one derivatives. nih.gov These solvents are often biodegradable and have low toxicity.

The following table summarizes some green chemistry considerations in the synthesis of piperidine derivatives:

| Green Chemistry Principle | Application in Piperidine Synthesis | Research Findings |

| Waste Prevention | Use of catalytic instead of stoichiometric reagents. asianpubs.orgd-nb.inforesearchgate.net | Heterogeneous catalysts like Pd/C and PtO₂ can be recovered and reused, reducing metal waste. asianpubs.orgd-nb.info |

| Atom Economy | Addition reactions, such as the hydrogenation of pyridines. rsc.org | Catalytic hydrogenation of a pyridine precursor to a piperidine has a theoretical atom economy of 100%. |

| Less Hazardous Chemical Syntheses | Avoiding toxic solvents and reagents. nih.govunibo.it | The use of water or deep eutectic solvents as reaction media has been demonstrated for the synthesis of piperidone derivatives. nih.gov |

| Designing Safer Chemicals | Modifying the final compound to reduce toxicity while maintaining efficacy. | This is a broader principle in drug design that applies to piperidine-containing molecules. |

| Safer Solvents and Auxiliaries | Replacing volatile organic compounds (VOCs) with greener alternatives. unibo.itd-nb.info | Ethyl acetate (B1210297) has been used as an ecologically benign solvent in the hydrogenation of phenylpyridine. d-nb.info |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure when possible. asianpubs.org | Some catalytic hydrogenations of pyridines can be carried out at room temperature, although they may require elevated pressures. asianpubs.org |

| Use of Renewable Feedstocks | Sourcing starting materials from biological sources. | This is an area of ongoing research in the broader field of chemical synthesis. |

| Reduce Derivatives | Avoiding protecting groups to shorten synthetic routes. | Direct, one-pot syntheses of functionalized piperidines are being developed to improve efficiency. nih.govnih.gov |

| Catalysis | Employing catalytic amounts of reagents over stoichiometric ones. asianpubs.orgd-nb.inforesearchgate.net | Metal-catalyzed hydrogenations are a prime example of this principle in piperidine synthesis. asianpubs.orgd-nb.inforesearchgate.net |

By integrating these principles, the synthesis of this compound and related compounds can be made more sustainable and environmentally responsible.

Advanced Spectroscopic and Crystallographic Characterization of 2 Piperidin 4 Yl Phenol Hydrobromide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR have been employed to characterize 2-(Piperidin-4-yl)phenol (B1625228) hydrobromide.

Detailed ¹H NMR and ¹³C NMR Assignments

The ¹H NMR spectrum of 2-(Piperidin-4-yl)phenol hydrobromide displays distinct signals corresponding to the aromatic protons of the phenol (B47542) ring and the aliphatic protons of the piperidine (B6355638) ring. The chemical shifts for the aromatic protons are typically observed in the range of δ 6.60–7.36 ppm. The protons on the piperidine ring, specifically the methylene (B1212753) groups, resonate at approximately δ 2.78–3.72 ppm. vulcanchem.com The exact chemical shifts can vary depending on the solvent used. For the free base, 2-(piperidin-4-yl)phenol, in a deuterated chloroform (B151607) (CDCl₃) solution, the aromatic protons appear as a multiplet between δ 7.18-7.30 ppm and δ 6.78-6.94 ppm, while the piperidine protons show signals around δ 2.60-1.45 ppm. rsc.orgchemicalbook.com

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the symmetry in phenol, four distinct signals are expected for the six carbon atoms of the benzene (B151609) ring. docbrown.info The carbon atom attached to the hydroxyl group (C-1) typically shows a chemical shift around 155.0 ppm. hw.ac.uk The other aromatic carbons (C-2 to C-6) and the piperidine carbons will have their own characteristic chemical shifts. rsc.orgorganicchemistrydata.orglibretexts.org For instance, in related phenol structures, the carbon atoms at positions 2 and 6 are chemically equivalent, as are the carbons at positions 3 and 5, leading to a total of four signals for the aromatic ring. docbrown.info The signals for the piperidine ring carbons are also distinguishable.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts

This table is a representation based on typical chemical shifts for similar structural motifs and may not reflect the exact values for this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenolic -OH | Variable | - |

| Aromatic CH | 6.60 - 7.36 vulcanchem.com | 115 - 130 |

| Piperidine CH | ~2.78 - 3.72 vulcanchem.com | 40 - 55 |

| Piperidine CH₂ | ~2.78 - 3.72 vulcanchem.com | 25 - 35 |

Conformational Analysis via NMR Spectroscopic Parameters

NMR spectroscopy is also instrumental in determining the preferred conformation of the piperidine ring. The piperidine ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. researchgate.netniscpr.res.innih.gov The coupling constants (J-values) between adjacent protons in the ¹H NMR spectrum can provide detailed information about the dihedral angles and thus the ring's conformation. niscpr.res.in For instance, large coupling constants (typically around 10 Hz) are indicative of a diaxial relationship between protons, which is consistent with a chair conformation. niscpr.res.in The presence of both axial and equatorial protons on the piperidine ring gives rise to distinct signals and coupling patterns that can be analyzed to confirm the chair geometry. niscpr.res.innih.gov In some substituted piperidine systems, slight flattening of the chair conformation has been observed, which can be inferred from variations in the coupling constants. niscpr.res.in

Vibrational Spectroscopy (FT-IR, FT-Raman) and Band Assignment

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides insights into the functional groups and vibrational modes of the molecule.

In the FT-IR spectrum of this compound, characteristic absorption bands are expected. The stretching vibration of the phenolic O-H group is typically observed in the region of 3200–3400 cm⁻¹. vulcanchem.com The N-H stretching vibration of the protonated amine in the piperidine ring is expected in the range of 2500–2700 cm⁻¹, although this may overlap with other bands. vulcanchem.com Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the piperidine ring are found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically give rise to bands in the 1450-1600 cm⁻¹ region. For a simple phenol, characteristic bands are observed around 3300-3400 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (C=C stretch), and 1230 cm⁻¹ (C-O stretch). nist.gov For piperidine, N-H stretching appears around 3280 cm⁻¹, and CH₂ bending vibrations are seen around 1440 cm⁻¹. nist.gov The combination of these characteristic bands helps in the structural confirmation of the compound. researchgate.netthermofisher.com

Table 2: Typical FT-IR Band Assignments

This table is a representation based on typical vibrational frequencies for the functional groups present and may not reflect the exact values for this compound.

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3200 - 3400 | Phenolic O-H stretch vulcanchem.com |

| 2500 - 2700 | Piperidine N-H stretch (as hydrobromide) vulcanchem.com |

| > 3000 | Aromatic C-H stretch |

| < 3000 | Aliphatic C-H stretch |

| 1450 - 1600 | Aromatic C=C stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. libretexts.org Organic molecules containing multiple bonds or atoms with non-bonding electrons, such as the phenol and piperidine moieties in the title compound, can absorb UV or visible light to promote an electron to a higher energy molecular orbital. libretexts.org The phenol component acts as a chromophore, the part of the molecule responsible for light absorption. libretexts.org

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the phenolic ring. Phenol itself exhibits absorption maxima around 210 nm and 270 nm in a non-polar solvent. The presence of the piperidine substituent may cause a slight shift in the position and intensity of these bands. The electronic transitions responsible for these absorptions are typically π → π* and n → π* transitions. libretexts.orgslideshare.netslideshare.net The π → π* transitions, which involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital, are generally more intense. libretexts.org The n → π* transitions, involving the promotion of a non-bonding electron (from the oxygen of the hydroxyl group) to an antibonding π* orbital, are typically less intense. libretexts.org

Mass Spectrometry for Structural Confirmation (e.g., ESI-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the analysis of polar and ionic compounds like this compound. scispace.com

In the positive ion mode of ESI-MS, the compound is expected to be detected as its protonated molecule, [M+H]⁺, where M is the free base, 2-(piperidin-4-yl)phenol. The mass-to-charge ratio (m/z) of this ion would correspond to the molecular weight of the free base plus the mass of a proton. Tandem mass spectrometry (MS/MS) experiments can be performed to further confirm the structure. nih.govscielo.br In these experiments, the [M+H]⁺ ion is isolated and fragmented, and the resulting fragment ions provide valuable structural information. nih.govresearchgate.net For piperidine-containing compounds, common fragmentation pathways include the loss of small neutral molecules. scispace.comnih.gov

Single-Crystal X-ray Diffraction Analysis

For this compound, a single-crystal X-ray diffraction analysis would be expected to confirm the chair conformation of the piperidine ring. vulcanchem.comresearchgate.netresearchgate.net It would also reveal the precise geometry of the phenol ring and the relative orientation of the two ring systems. Furthermore, the analysis would show the location of the bromide counterion and how it interacts with the protonated piperidine nitrogen through ionic bonding and potentially hydrogen bonding. Intermolecular interactions, such as hydrogen bonds involving the phenolic hydroxyl group and the bromide ion, which dictate the crystal packing, would also be elucidated. nih.govresearchgate.net In related structures, the piperidine ring is often found in a chair conformation with the substituent in an equatorial position to minimize steric hindrance. researchgate.net

Theoretical and Computational Chemistry Investigations of 2 Piperidin 4 Yl Phenol Hydrobromide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic structure)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for examining the electronic structure of molecules. These methods can predict a wide range of molecular properties with a high degree of accuracy. While specific DFT studies on 2-(Piperidin-4-yl)phenol (B1625228) hydrobromide are not extensively documented in publicly available literature, the methodologies are well-established and have been applied to numerous similar phenolic and piperidine-containing compounds. scienceopen.com The following sections describe the application of these methods to the target molecule.

The first step in a computational study is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For a flexible molecule like 2-(Piperidin-4-yl)phenol, which contains a piperidine (B6355638) ring and a rotatable bond connecting it to the phenol (B47542) group, multiple low-energy conformations may exist.

Using a method like DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G+(d,p)), the potential energy surface of the molecule can be explored to identify its conformers. mdpi.comresearchgate.net For the piperidine ring, chair and boat conformations are possible, with the chair form generally being more stable. The orientation of the phenol group relative to the piperidine ring (axial vs. equatorial) also gives rise to different conformers. The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformer.

Table 1: Illustrative Optimized Geometrical Parameters of a Piperidine Derivative (Calculated using DFT/B3LYP) This table presents hypothetical data for illustrative purposes, based on typical values for similar structures.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (phenol) | ~1.39 Å |

| C-O (phenol) | ~1.36 Å | |

| C-N (piperidine) | ~1.47 Å | |

| C-C (piperidine) | ~1.53 Å | |

| Bond Angle | C-C-C (phenol) | ~120° |

| C-O-H (phenol) | ~109° | |

| C-N-C (piperidine) | ~112° | |

| Dihedral Angle | Defines ring pucker | Varies |

Once the molecular geometry is optimized, theoretical vibrational (infrared and Raman) spectra can be calculated. These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks in experimental spectra. Comparing the calculated frequencies with experimental data helps to confirm the molecular structure and assign the observed spectral bands to specific vibrational modes, such as O-H stretching in the phenol group or N-H stretching in the piperidinium (B107235) ion.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These theoretical shifts are invaluable for interpreting experimental NMR spectra and confirming the connectivity and chemical environment of atoms within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For 2-(Piperidin-4-yl)phenol, the HOMO is expected to be localized primarily on the electron-rich phenol ring, while the LUMO may be distributed across the piperidinium ring. The presence of the hydrobromide would influence the electronic distribution and the energies of these orbitals.

From the HOMO and LUMO energies, several important chemical descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -E(LUMO).

Electronegativity (χ): A measure of an atom's ability to attract shared electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2. A larger HOMO-LUMO gap corresponds to greater hardness.

Table 2: Illustrative Quantum Chemical Properties (Hypothetical) This table presents hypothetical data for illustrative purposes.

| Property | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | E(HOMO) | - | -8.5 |

| LUMO Energy | E(LUMO) | - | -1.2 |

| Energy Gap | ΔE | E(LUMO) - E(HOMO) | 7.3 |

| Ionization Potential | I | -E(HOMO) | 8.5 |

| Electron Affinity | A | -E(LUMO) | 1.2 |

| Electronegativity | χ | (I + A) / 2 | 4.85 |

| Chemical Hardness | η | (I - A) / 2 | 3.65 |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in molecular stability. The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2).

In 2-(Piperidin-4-yl)phenol hydrobromide, significant interactions would be expected between the lone pair orbitals of the oxygen atom in the phenol group and the antibonding orbitals of the aromatic ring (lp(O) → π*(C-C)). Similarly, hyperconjugative interactions involving the C-H and C-C bonds of the piperidine ring contribute to its stability. The NBO analysis also provides information about the natural atomic charges on each atom, revealing the distribution of charge throughout the molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP is mapped onto the electron density surface, with different colors representing different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons. These are the most likely sites for electrophilic attack. In 2-(Piperidin-4-yl)phenol, the area around the phenolic oxygen atom would be expected to be strongly negative.

Blue regions indicate positive electrostatic potential, corresponding to areas with a deficiency of electrons. These are susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group and the hydrogens attached to the positively charged nitrogen in the piperidinium ring would exhibit a positive potential.

Green regions represent neutral or near-zero potential.

The MEP surface provides a clear, visual guide to the molecule's reactivity, highlighting the regions most likely to engage in intermolecular interactions, such as hydrogen bonding.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamics

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. mdpi.com For this compound, MD simulations can elucidate the range of accessible conformations in different environments, which is crucial as a molecule's shape is intrinsically linked to its activity. utupub.fi

The conformational landscape of this compound is primarily dictated by the interplay between the rigid phenolic ring and the flexible piperidine ring. The piperidine ring can adopt various conformations, most notably the chair, boat, and twist-boat forms. Of these, the chair conformation is generally the most stable. The linkage between the phenol and piperidine moieties introduces additional degrees of rotational freedom, allowing for a variety of spatial arrangements of the two rings relative to each other.

An MD simulation would typically begin with an initial 3D structure of the molecule, which is then placed in a simulated environment, such as a box of water molecules to mimic physiological conditions. The forces between all atoms are calculated, and Newton's laws of motion are used to predict the positions and velocities of the atoms at a subsequent point in time. By iterating this process over millions of steps, a trajectory of the molecule's movement is generated.

Analysis of this trajectory would reveal the preferred conformations of the piperidine ring and the rotational freedom around the bond connecting it to the phenol group. Key dihedral angles would be monitored to map out the conformational energy landscape. It is anticipated that the piperidine ring would predominantly exist in a stable chair conformation, though transient excursions to higher energy boat or twist-boat conformations might be observed. The orientation of the phenol group relative to the piperidine ring is also expected to be dynamic, influenced by interactions with the surrounding solvent and the molecule's own internal vibrations. This flexibility is a key determinant of how the molecule might adapt its shape to fit into a biological target. researchgate.net

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for predicting how a small molecule (ligand) might interact with a protein target.

Given the structural features of this compound—a phenol group which can act as a hydrogen bond donor and acceptor, and a piperidine ring which can engage in hydrophobic and van der Waals interactions—several hypothetical molecular targets can be considered. For instance, enzymes with hydrophobic pockets adjacent to polar residues, or receptors that recognize phenolic ligands, could be potential binding partners.

In a molecular docking study, a library of possible conformations of this compound would be generated. These conformations would then be systematically placed within the binding site of a hypothetical target protein. A scoring function is used to estimate the binding affinity for each pose, and the top-scoring poses are then analyzed to predict the most likely binding mode. For example, the phenolic hydroxyl group could form a crucial hydrogen bond with a polar amino acid residue (like serine, threonine, or aspartate) in the active site of an enzyme. The piperidine ring, in its low-energy chair conformation, could fit snugly into a hydrophobic pocket lined with nonpolar residues such as leucine, isoleucine, or valine.

To refine the binding energy predictions from molecular docking, more sophisticated methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) approach can be employed. nih.gov This method calculates the free energy of binding by combining molecular mechanics energy terms with a continuum solvent model.

The MM-GBSA calculation would be performed on the docked poses of the this compound-target complex. The binding free energy is estimated by subtracting the free energy of the individual ligand and receptor from the free energy of the complex. This provides a more accurate estimation of the binding affinity than docking scores alone. However, it is important to note that the accuracy of MM-GBSA can be influenced by factors such as the quality of the initial docked pose and the parameters used in the calculation. nih.gov

A hypothetical MM-GBSA analysis might reveal that the binding is driven by a favorable combination of van der Waals and electrostatic interactions, with a potential penalty from the desolvation of the ligand and the binding site.

A detailed examination of the predicted binding poses allows for the identification of key intermolecular interactions that stabilize the ligand-target complex. For this compound, the following interactions are theoretically plausible:

Hydrogen Bonding: The phenolic hydroxyl group is a prime candidate for forming hydrogen bonds, either as a donor or an acceptor, with polar residues in the binding site. The nitrogen atom in the piperidine ring, depending on its protonation state, could also participate in hydrogen bonding.

π-π Stacking: The aromatic phenol ring can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. libretexts.org This type of interaction, where the planes of the aromatic rings stack on top of each other, can contribute significantly to binding affinity. nih.govscirp.org The nature of this stacking can be either face-to-face or edge-to-face (T-shaped). researchgate.net

Hydrophobic Contacts: The aliphatic piperidine ring provides a hydrophobic surface that can interact favorably with nonpolar pockets in a protein target. These hydrophobic interactions are driven by the displacement of ordered water molecules from the binding interface, leading to an increase in entropy.

The following table summarizes the potential intermolecular interactions and the structural moieties of this compound involved:

| Interaction Type | Involved Moiety of the Compound | Potential Interacting Partner (in a biological target) |

| Hydrogen Bond Donor | Phenolic -OH group | Asp, Glu, Ser, Thr, Main-chain C=O |

| Hydrogen Bond Acceptor | Phenolic -OH group, Piperidine N | Asn, Gln, His, Ser, Thr, Main-chain N-H |

| π-π Stacking | Phenol ring | Phe, Tyr, Trp |

| Hydrophobic Contacts | Piperidine ring | Ala, Val, Leu, Ile, Pro, Met |

Quantitative Structure-Activity Relationship (QSAR) Studies based on Physicochemical Descriptors (purely theoretical)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov A theoretical QSAR study for a series of analogs of this compound would involve the calculation of various physicochemical descriptors. These descriptors quantify different aspects of the molecule's structure and properties.

Examples of relevant descriptors for this compound would include:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index or Kier & Hall molecular connectivity indices.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Hydrophobic descriptors: The most common is the logarithm of the octanol-water partition coefficient (logP), which measures the molecule's hydrophobicity.

Steric descriptors: These describe the size and shape of the molecule, such as molecular weight, molar refractivity, and van der Waals volume.

Once a set of descriptors is calculated for a hypothetical series of analogs, a statistical method, such as multiple linear regression or partial least squares, would be used to build a mathematical model that correlates these descriptors with a hypothetical biological activity. For instance, a QSAR model might reveal that increasing the hydrophobicity of the substituent on the phenol ring leads to a predicted increase in binding affinity to a hypothetical nonpolar receptor pocket.

The general form of a simple linear QSAR model could be:

Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...

Where c0, c1, c2 are coefficients determined from the statistical analysis.

Such a model, even though purely theoretical at this stage, can provide valuable insights into the key structural features that might influence the biological activity of this class of compounds and guide the design of future molecules with potentially enhanced properties.

Mechanistic Investigations of Biomolecular Interactions of 2 Piperidin 4 Yl Phenol Hydrobromide Non Clinical Focus

In Vitro Ligand Binding Profile Characterization

Determination of Binding Kinetics and Residence Time (e.g., functional GTPγS binding assays)

A review of the scientific literature did not identify specific studies that have determined the binding kinetics (association and dissociation rates) or the drug-target residence time for 2-(Piperidin-4-yl)phenol (B1625228) hydrobromide. Functional assays, such as GTPγS binding assays which are used to characterize G-protein coupled receptor (GPCR) agonists, have not been reported for this specific compound. wikipedia.orgnih.gov The concept of drug-target residence time is recognized as a critical factor in pharmacology, often providing a better correlation with in vivo efficacy than equilibrium affinity alone, but kinetic data for this particular ligand is not available. nih.gov

Enzyme Modulation and Inhibition Kinetics

Assessment of Enzyme Activity Modulation (e.g., ATPase activity inhibition, MAO A inhibition)

There is no specific information available in the peer-reviewed literature regarding the assessment of enzyme activity modulation by 2-(Piperidin-4-yl)phenol hydrobromide. Studies investigating its potential to inhibit enzymes such as ATPase or monoamine oxidase A (MAO A) have not been found. researchgate.net While various phenol-containing compounds have been examined for MAO inhibitory activity, data for this specific molecule is absent. nih.gov

Mechanistic Elucidation of Enzyme-Ligand Interactions (e.g., competitive, non-competitive, allosteric effects)

In the absence of primary enzyme inhibition data, no mechanistic elucidation of enzyme-ligand interactions for this compound is available. Therefore, it is not known whether the compound would act through competitive, non-competitive, or allosteric mechanisms on any given enzyme target.

Cellular Target Engagement Studies (at a molecular/biochemical level, non-phenotypic/therapeutic)

Specific cellular target engagement studies for this compound have not been reported in the surveyed scientific literature. Methodologies such as the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of a target protein upon ligand binding in intact cells, provide a way to confirm that a compound reaches and interacts with its intended target in a physiological context. biomedpharmajournal.org However, the application of this or similar biochemical techniques to characterize the target engagement of this compound has not been documented.

Analytical and Separation Science Methodologies for 2 Piperidin 4 Yl Phenol Hydrobromide

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating mixtures, making it indispensable in pharmaceutical analysis. amazonaws.com For 2-(Piperidin-4-yl)phenol (B1625228) hydrobromide, both liquid and gas chromatography methods are applicable, each with specific considerations.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile compounds like 2-(Piperidin-4-yl)phenol hydrobromide. amazonaws.com The development of a robust HPLC method involves the careful selection of a column, mobile phase, and detector to achieve optimal separation and sensitivity. amazonaws.comwho.int

Column Selection: A reversed-phase C18 column is a common starting point for the separation of phenolic and piperidine-containing compounds due to its versatility in separating molecules with moderate polarity. researchgate.netresearchgate.netnih.gov Columns with different specifications, such as particle size and length, can be chosen to balance resolution and analysis time. researchgate.netresearchgate.net

Mobile Phases: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.netnih.gov The pH of the aqueous phase is a critical parameter, as it affects the ionization state of the phenolic hydroxyl group and the piperidine (B6355638) nitrogen, thereby influencing retention time and peak shape. amazonaws.com For instance, a slightly acidic mobile phase (e.g., pH 2.6-5.0) is often used to ensure the consistent protonation of basic analytes and to achieve sharp peaks. nih.govnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, can be effective for separating the main compound from its impurities. researchgate.netnih.gov

Detection Wavelengths: A UV-Vis detector is commonly used for HPLC analysis. researchgate.net The selection of the detection wavelength is based on the UV absorbance spectrum of this compound. Phenolic compounds typically exhibit strong absorbance in the UV region. For similar compounds, detection wavelengths around 207 nm, 220 nm, and up to 346 nm have been reported, depending on the specific chromophores present. nih.govnih.govresearchgate.net

Method Validation: A developed HPLC method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. amazonaws.comwho.int This involves assessing parameters like limit of detection (LOD), limit of quantification (LOQ), and the stability of the analyte under various conditions. who.intresearchgate.net

Table 1: Illustrative HPLC Method Parameters for Piperidine-Phenol Compounds

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net | Good retention and separation for moderately polar compounds. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient) mdpi.com | Provides good peak shape and resolution. |

| Flow Rate | 1.0 mL/min nih.gov | Standard flow rate for analytical HPLC. |

| Detection | UV at ~220 nm researchgate.net | Wavelength where phenolic compounds often show absorbance. |

| Column Temp. | 25-35 °C who.intnih.gov | Ensures reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Since this compound is a salt and has low volatility, it typically requires a derivatization step to convert it into a more volatile form suitable for GC-MS analysis. nih.gov Silylation is a common derivatization technique where active hydrogens, such as those in the phenolic hydroxyl and piperidine amine groups, are replaced with trimethylsilyl (B98337) (TMS) groups. nih.gov

The GC separates the derivatized compound from other volatile components, and the mass spectrometer provides fragmentation patterns that can confirm the identity of the compound and its derivatives. nih.govwalshmedicalmedia.com GC-MS is particularly useful for identifying volatile impurities that may be present in the sample. researchgate.net

Chiral Resolution Techniques for Enantiomeric Separation

The structure of 2-(Piperidin-4-yl)phenol features a chiral center at the C4 position of the piperidine ring where the phenol (B47542) group is attached. Therefore, the compound can exist as a pair of enantiomers. For pharmaceutical applications, it is often necessary to separate and quantify these enantiomers, as they may have different pharmacological activities.

Chiral HPLC is the most common method for enantiomeric separation. nih.govnih.gov This can be achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov The selection of the appropriate CSP and mobile phase is crucial for achieving baseline resolution of the enantiomers. nih.govnih.gov For piperidine derivatives, polysaccharide-based chiral columns have been shown to be effective. nih.gov

Spectrometric Quantification Methods

Spectrometric methods coupled with chromatography offer high sensitivity and selectivity for quantification.

HPLC-UV: As mentioned, HPLC with UV detection is a standard and robust method for quantifying this compound. researchgate.net The concentration is determined by comparing the peak area of the analyte to that of a calibration curve prepared with known concentrations of a reference standard. researchgate.net

HPLC-MS (Orbitrap): For more demanding applications requiring higher sensitivity and specificity, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is employed. arxiv.org An Orbitrap mass analyzer provides high-resolution and accurate-mass (HRAM) data, which is invaluable for confirming the elemental composition of the parent compound and for identifying unknown impurities. arxiv.orgthermofisher.commdpi.com This technique is particularly useful in impurity profiling and metabolism studies where trace-level detection is necessary. mdpi.comresearchgate.net

Electrochemical Detection Methods

While less common than UV or MS detection, electrochemical detection (ECD) coupled with HPLC can be a highly sensitive and selective method for electroactive compounds. Phenolic compounds are known to be electrochemically active, as the hydroxyl group can be oxidized at a specific potential. This makes HPLC-ECD a potential, albeit less frequently documented, technique for the trace analysis of this compound, especially in complex matrices where other detection methods may lack the required sensitivity or selectivity.

Impurity Profiling and Purity Determination

Impurity profiling is a critical aspect of pharmaceutical quality control, as impurities can affect the efficacy and safety of a drug. researchgate.netresearchgate.net The ICH guidelines set thresholds for the reporting, identification, and qualification of impurities. amazonaws.com

HPLC is the primary technique for impurity profiling of this compound. researchgate.net A validated, stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities. who.int Forced degradation studies, involving exposure of the compound to stress conditions such as acid, base, oxidation, heat, and light, are performed to demonstrate the specificity of the method and to identify potential degradation pathways. who.intresearchgate.net

The use of high-resolution mass spectrometry, such as HPLC-Orbitrap MS, is instrumental in the structural elucidation of unknown impurities detected during these studies. mdpi.comresearchgate.net

Table 2: Summary of Analytical Techniques for this compound

| Technique | Application | Notes |

|---|---|---|

| HPLC-UV | Quantification, Purity Determination, Stability Testing who.intresearchgate.net | Robust and widely available method. |

| GC-MS | Analysis of Volatile Impurities/Derivatives nih.govchemscene.com | Requires derivatization of the analyte. |

| Chiral HPLC | Enantiomeric Separation nih.gov | Necessary due to the chiral nature of the compound. |

| HPLC-MS (Orbitrap) | High-Sensitivity Quantification, Impurity Identification thermofisher.comresearchgate.net | Provides high resolution and accurate mass data. |

| Forced Degradation Studies | Impurity Profiling, Method Specificity researchgate.net | Essential for developing a stability-indicating method. |

Applications in Chemical Synthesis and Materials Science Non Pharmaceutical

Role as a Synthetic Intermediate for Novel Organic Scaffolds

The structure of 2-(Piperidin-4-yl)phenol (B1625228) hydrobromide makes it a valuable starting material for the synthesis of more complex molecular architectures. The piperidine (B6355638) and phenol (B47542) moieties are considered "privileged scaffolds" in medicinal chemistry due to their ability to bind to multiple biological targets, and this versatility extends to their use in creating novel organic structures for broader chemical applications. The development of efficient methods for synthesizing substituted piperidines is a significant area of modern organic chemistry. nih.gov

The secondary amine of the piperidine ring can undergo a variety of chemical transformations, including N-alkylation, N-acylation, and N-arylation, to introduce diverse functional groups. These reactions can lead to the formation of a wide array of derivatives with tailored electronic and steric properties. ijnrd.org Similarly, the phenol group can be functionalized through etherification, esterification, or electrophilic aromatic substitution, further expanding the range of accessible molecular scaffolds. The synthesis of novel pyrazole (B372694) derivatives containing phenylpyridine moieties has demonstrated the utility of such building blocks in creating compounds with specific activities. nih.gov

Integration into Supramolecular Chemistry or Host-Guest Systems

The principles of host-guest chemistry, which involve molecular recognition and non-covalent interactions, are central to the design of functional supramolecular assemblies. nih.gov The 2-(Piperidin-4-yl)phenol hydrobromide molecule possesses features that could allow it to participate in such systems. The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atom and the nitrogen of the piperidine ring can act as hydrogen bond acceptors.

These hydrogen bonding capabilities, combined with potential π-π stacking interactions involving the aromatic phenol ring, could enable the molecule to act as a guest, binding within the cavity of a larger host molecule. Alternatively, derivatives of this compound could be incorporated into larger macrocyclic structures, thereby acting as part of a host system designed to recognize and bind specific guest molecules.

Potential as a Ligand in Coordination Chemistry

Coordination compounds, which consist of a central metal atom or ion bonded to one or more ligands, are fundamental to many areas of chemistry. rsc.org Ligands containing both nitrogen and oxygen donor atoms are of particular interest due to their ability to form stable chelate complexes with a wide range of metal ions. The this compound structure, with its piperidine nitrogen and phenolic oxygen, presents the potential for it to act as a bidentate ligand.

Upon deprotonation of the phenolic hydroxyl group, the resulting phenoxide and the piperidine nitrogen can coordinate to a metal center, forming a stable six-membered chelate ring. The synthesis and coordination chemistry of ligands based on 2-(aminomethyl)piperidine (B33004) have been explored with various metal centers, including Mg(II), Zn(II), and group IV metals, demonstrating the versatility of the piperidine scaffold in forming metal complexes. rsc.org Similarly, the coordination chemistry of Schiff base ligands derived from aldehydes and amines, which also feature nitrogen and oxygen donors, has been extensively studied. nih.gov Research on the coordination chemistry of 2,6-bis(diphenylphosphinomethyl)phenol P,P'-dioxides with lanthanide nitrates has also been conducted. researchgate.net

Exploration in Catalyst Design or Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in synthetic chemistry. nih.govresearchgate.net Piperidine and its derivatives are well-established organocatalysts, often employed in reactions such as aldol (B89426) condensations, Michael additions, and Knoevenagel condensations. mdpi.com The basic nitrogen atom of the piperidine ring can activate substrates by forming enamines or iminium ions.

The presence of the phenol group in this compound offers the potential for cooperative catalysis. The phenolic hydroxyl group could participate in hydrogen bonding interactions with substrates or reagents, thereby influencing the stereoselectivity or reactivity of the transformation. While specific studies on the catalytic activity of this compound are not prominent in the literature, the combination of the piperidine and phenol motifs suggests a plausible role in the design of new organocatalysts. For instance, organocatalytic enantioselective synthesis of bicyclo[2.2.2]octenones has been achieved through the ortho-hydroxylative dearomatization of phenols. nih.govresearchgate.net

Use as a Chemical Probe or Reference Standard in Academic Assays

In the absence of extensive research into its direct applications, this compound may serve as a valuable reference standard or chemical probe in academic research. Its well-defined chemical structure and properties make it a suitable candidate for use in the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) or mass spectrometry.

Furthermore, it can be used as a starting point or a non-active control compound in studies aimed at exploring the structure-activity relationships of more complex molecules containing the 4-phenylpiperidine (B165713) or phenol substructures. The synthesis and evaluation of a series of 4-phenylpiperidines and 4-phenylpiperazines as receptor ligands highlights the importance of such foundational molecules in chemical and biological research. nih.gov

Future Directions and Emerging Research Avenues for 2 Piperidin 4 Yl Phenol Hydrobromide

Development of Novel and Efficient Synthetic Pathways

The synthesis of 2-(Piperidin-4-yl)phenol (B1625228) hydrobromide and its analogs is poised for significant advancements through the adoption of modern synthetic methodologies. Future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic routes.

Key areas of exploration include:

Modern Catalytic Methods: The use of transition metal catalysis, such as palladium, gold, and iridium-catalyzed reactions, offers promising avenues for the construction of the 4-arylpiperidine core. youtube.comnih.govwikipedia.org These methods can facilitate C-C and C-N bond formation under milder conditions and with greater functional group tolerance compared to classical approaches. nih.gov For instance, palladium-catalyzed cross-coupling reactions are a versatile tool for the synthesis of 4-arylpiperidines. nih.gov

Green Chemistry Approaches: There is a growing emphasis on developing sustainable synthetic protocols. merckmillipore.comdanaher.comoxfordglobal.com Future syntheses of 2-(Piperidin-4-yl)phenol hydrobromide could leverage greener solvents like water or bio-based solvents, and employ techniques such as microwave-assisted or ultrasound-mediated reactions to reduce energy consumption and waste generation. merckmillipore.comdanaher.comtechnologynetworks.com Catalyst-free and solvent-free reaction conditions are also being explored to enhance the eco-friendliness of N-heterocycle synthesis. oxfordglobal.comresearchgate.net

Stereoselective Synthesis: The development of stereoselective methods to control the chirality of substituted piperidines is a critical area of research. Enantioselective approaches, including asymmetric catalysis and the use of chiral auxiliaries, will be instrumental in producing specific stereoisomers of 2-(Piperidin-4-yl)phenol derivatives, which is crucial for understanding their structure-activity relationships. wikipedia.orgpharmtech.com

Modular and Efficient Strategies: A recent groundbreaking method combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling to streamline the synthesis of complex piperidines. acs.orgwikipedia.org This two-step, modular approach could significantly reduce the number of synthetic steps required, making the production of diverse derivatives more efficient and cost-effective. acs.orgwikipedia.org

| Synthetic Approach | Potential Advantages | Relevant Techniques |

| Modern Catalysis | Milder reaction conditions, higher yields, greater functional group tolerance. | Palladium-catalyzed cross-coupling, Gold-catalyzed cyclization. youtube.comnih.govwikipedia.orgnih.gov |

| Green Chemistry | Reduced environmental impact, lower energy consumption, use of non-toxic solvents. | Microwave-assisted synthesis, Ultrasound-mediated reactions, reactions in water. merckmillipore.comdanaher.comoxfordglobal.comtechnologynetworks.comresearchgate.net |

| Stereoselective Synthesis | Production of specific enantiomers/diastereomers, elucidation of structure-activity relationships. | Asymmetric catalysis, use of chiral ligands and auxiliaries. wikipedia.orgpharmtech.com |

| Modular Approaches | Simplified synthesis, rapid generation of derivatives, cost-effectiveness. | Biocatalytic C-H oxidation, Radical cross-coupling. acs.orgwikipedia.org |

Advanced Multi-Modal Spectroscopic Investigations for Dynamic Behavior

A deeper understanding of the dynamic behavior of this compound in various environments is crucial for predicting its properties and interactions. The application of a combination of advanced spectroscopic techniques will be pivotal in this endeavor.

Future research should focus on:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including two-dimensional methods (COSY, HMBC), can provide detailed insights into the conformational preferences of the piperidine (B6355638) ring and the orientation of the phenol (B47542) substituent. nih.gov Dynamic NMR spectroscopy can be employed to study the kinetics of conformational changes, such as ring inversion and nitrogen inversion.

Mass Spectrometry (MS): High-resolution mass spectrometry techniques, such as ESI-MS/MS, are invaluable for characterizing the compound and its derivatives, as well as for studying its fragmentation patterns. danaher.combmglabtech.com The coupling of MS with other analytical methods can provide a more comprehensive understanding of complex mixtures and reaction intermediates.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy can provide detailed information about the vibrational modes of the molecule, offering insights into its structure and intermolecular interactions, such as hydrogen bonding. merckmillipore.comresearchgate.netacs.org

Time-Resolved Spectroscopy: Techniques like time-resolved Rydberg fingerprint spectroscopy can be used to observe the ultrafast conformational dynamics of similar N-heterocyclic compounds upon electronic excitation, providing a window into their behavior on the femtosecond to picosecond timescale. oxfordglobal.com

| Spectroscopic Technique | Information Gained | Potential Application for this compound |

| Advanced NMR | Conformational analysis, stereochemistry, dynamic processes. | Determining the preferred chair conformation of the piperidine ring and the axial/equatorial preference of the phenol group. nih.gov |

| High-Resolution MS | Molecular weight determination, structural elucidation, fragmentation pathways. | Identifying synthetic intermediates and characterizing novel derivatives. danaher.combmglabtech.com |

| Vibrational Spectroscopy | Functional group identification, intermolecular interactions. | Studying hydrogen bonding interactions involving the phenolic hydroxyl and piperidine nitrogen. merckmillipore.comresearchgate.netacs.org |

| Time-Resolved Spectroscopy | Ultrafast molecular motions and conformational changes. | Investigating the dynamic response of the molecule to external stimuli. oxfordglobal.com |

Refinement of Computational Models for Predictive Capabilities

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental efforts. Refining computational models for this compound will enhance our ability to design new derivatives with tailored properties.

Future directions in this area include:

Quantum Mechanics (QM) Calculations: Density Functional Theory (DFT) is a powerful method for investigating the electronic structure, molecular geometry, and reactivity of piperidine derivatives. wikipedia.orgthermofisher.comnih.gov DFT calculations can be used to predict spectroscopic properties, which can then be compared with experimental data for validation. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule in different solvent environments, revealing key conformational changes and interactions over time. wikipedia.org This is particularly useful for understanding how the molecule behaves in a biological or material context.